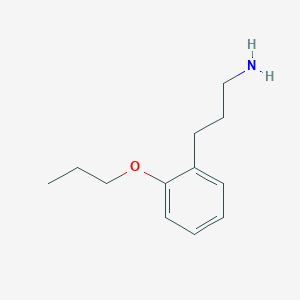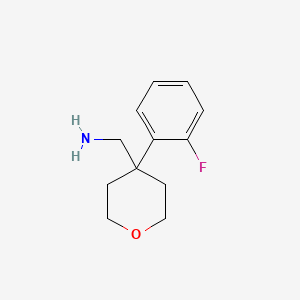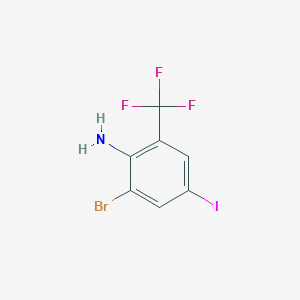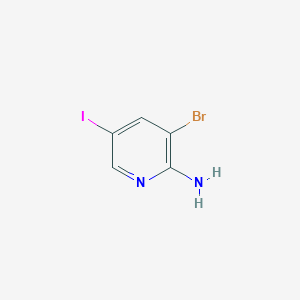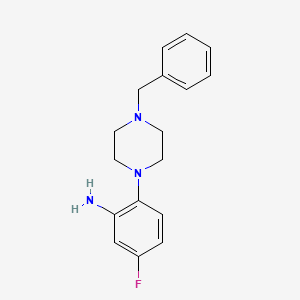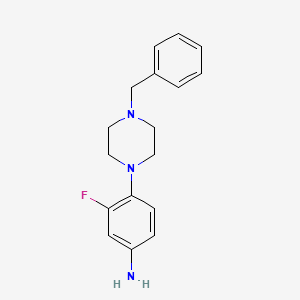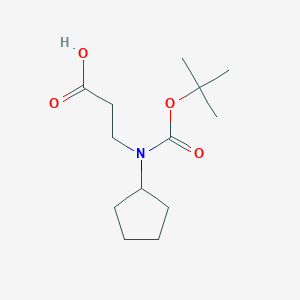
N-Boc-3-cyclopentylamino-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-3-cyclopentylamino-propionic acid is a chemical compound widely used in scientific research. It is known for its versatile properties, making it ideal for drug synthesis, peptide chemistry, and pharmaceutical applications. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Méthodes De Préparation
The synthesis of N-Boc-3-cyclopentylamino-propionic acid typically involves the amidation of N-Boc-protected amines under mild conditions. One practical method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Analyse Des Réactions Chimiques
N-Boc-3-cyclopentylamino-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: The Boc protecting group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Boc-3-cyclopentylamino-propionic acid is extensively used in scientific research due to its versatile properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Peptide Chemistry: The compound is employed in the synthesis of peptides and proteins, where it serves as a building block.
Pharmaceutical Applications: It is used in the development of new drugs and therapeutic agents.
Industrial Applications: The compound finds use in various industrial processes, including the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Boc-3-cyclopentylamino-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine group during chemical reactions, allowing for selective and efficient synthesis of desired products. The compound’s effects are exerted through its ability to undergo various chemical transformations, which are essential for its applications in drug synthesis and peptide chemistry.
Comparaison Avec Des Composés Similaires
N-Boc-3-cyclopentylamino-propionic acid can be compared with other similar compounds, such as:
- N-Boc-3-cyclohexylamino-propionic acid
- N-Boc-3-cycloheptylamino-propionic acid
- N-Boc-3-cyclooctylamino-propionic acid These compounds share similar structural features, including the Boc protecting group and the amino-propionic acid backbone. this compound is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as drug synthesis and peptide chemistry.
Propriétés
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-01-8 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)

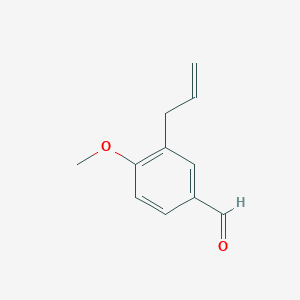

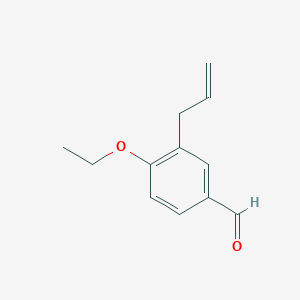
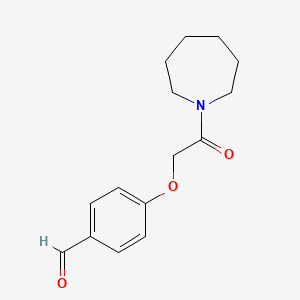
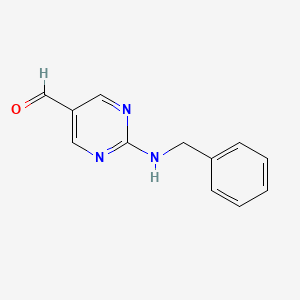
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)
